molecular formula C11H13NO4 B1313610 Diethyl Pyridine-2,3-dicarboxylate CAS No. 2050-22-8

Diethyl Pyridine-2,3-dicarboxylate

Cat. No. B1313610
CAS RN: 2050-22-8
M. Wt: 223.22 g/mol
InChI Key: LIVYVINPLCASPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04948896

Procedure details

Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) are dissolved in n-butanol (10 ml), and thereto is added p-toluenesulfonic acid (20 mg). The mixture is refluxed for 10 hours, and thereto is added additional acrolein monomer (0.1 g), and the mixture is refluxed for 5 hours (the degree of reaction of aminodiester is 91%). After distilling off the solvent, the residue is distilled under reduced pressure to give diethyl pyridine-2,3-dicarboxylate (0.86 g, 72.3%). The product has a boiling point of 135°-145° C. (3 Torr) and a purity of 96.4% by gas chromatographic analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aminodiester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:14]([CH:16]=[CH2:17])=O>C(O)CCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N:1]1[CH:17]=[CH:16][CH:14]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(CC(=O)OCC)C(=O)OCC
Name
acrolein
Quantity
0.39 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
acrolein
Quantity
0.1 g
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
aminodiester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 hours (
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.